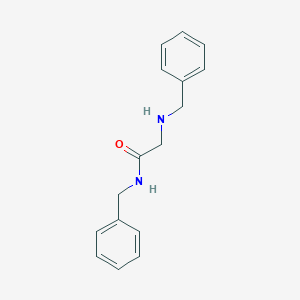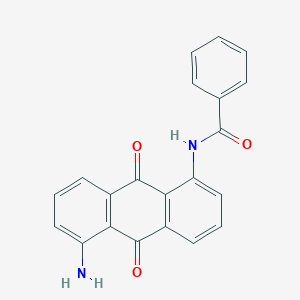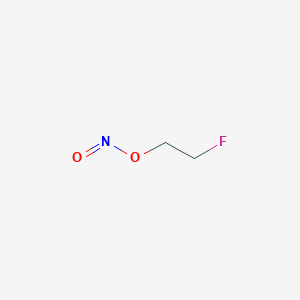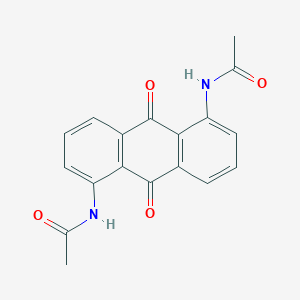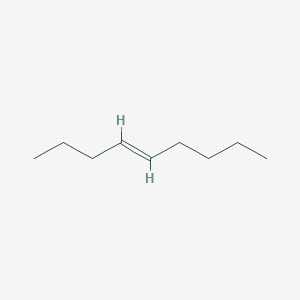
Trans-4-NONENE
説明
Synthesis Analysis
Trans-4-NONENE itself is not extensively covered in the available literature; however, its derivative, HNE, results from lipid peroxidation involving radical-dependent oxidative routes. This process includes the formation of hydroperoxides, alkoxyl radicals, epoxides, and results in a variety of end products including HNE from the methyl end of the oxidized fatty chain (Spickett, 2013).
Molecular Structure Analysis
Trans-4-NONENE is part of the larger family of hydroxyalkenals, with HNE being specifically noted for its α,β-unsaturated aldehyde structure, contributing to its high reactivity and biological significance. The structure contains an aldehyde group, a double bond between the second and third carbons, and a hydroxyl group at the fourth carbon (Sonowal & Ramana, 2019).
Chemical Reactions and Properties
HNE, the oxidized form of Trans-4-NONENE, participates in various chemical reactions, particularly in forming adducts with proteins and DNA due to its reactive aldehyde group. This reactivity is central to its biological effects, influencing cell signaling pathways, and contributing to pathological states when in excess (Dianzani, Barrera, & Parola, 1999).
Physical Properties Analysis
While specific details on the physical properties of Trans-4-NONENE are scarce, the properties of its oxidation product, HNE, such as its reactivity and solubility, impact its biological functions and distribution within the body. The physical attributes directly influence HNE's interaction with cellular components and its role in signaling and damage mechanisms.
Chemical Properties Analysis
The chemical properties of Trans-4-NONENE, particularly through its product HNE, include reactivity with nucleophilic sites in biomolecules, leading to modifications that affect cellular functions and structures. HNE’s ability to form adducts and influence signaling pathways underlines the chemical properties significant to oxidative stress and tissue damage processes (Aldini, Carini, Yeum, & Vistoli, 2014).
科学的研究の応用
Cellular Level Determination : HNE can be determined at cellular levels using electrospray mass spectrometry. This method offers high precision and lower detection limits, and it allows direct analysis from cell extracts without the need for derivatization. This technique was successfully applied to quantify HNE in human T cell leukemia extracts (Gioacchini et al., 1999).
Metabolism Study : The metabolic pathway of HNE was investigated using cytochrome P450 4A family in mouse models. This study provides insights into the oxidative metabolism of HNE in biological systems (Guéraud et al., 1999).
Analytical Chemistry : A method for determining HNE in biological samples using high-performance liquid chromatography and mass spectrometry was developed. This approach involves the formation of derivatives of HNE for sensitive and selective measurement (Selley et al., 1989).
Enzymatic Oxidation : The enantioselective oxidation of HNE by aldehyde dehydrogenases (ALDHs) was studied, revealing how different ALDH isozymes and the presence of Mg2+ ions can influence the oxidation process (Břicháč et al., 2007).
Protein Modification Studies : Research on the nonoxidative modification of protein nucleophiles by trans-4-Oxo-2-nonenal (ONE) helps understand the chemistry of HNE-protein interactions and the formation of pyrroles, which are important in understanding HNE's biological effects (Zhang et al., 2003).
Role in Platelet Function : HNE's effect on platelet function, including its potential role in controlling platelet function by regulating phospholipase A2 activity, was explored. This shows the biological importance of HNE in blood physiology (Selley et al., 1988).
Chemistry and Analysis : Advances in the chemistry and analysis of HNE were reviewed, emphasizing its formation, metabolism, detection, and biological interactions. This comprehensive review underscores HNE's significance in oxidative stress and related pathologies (Spickett, 2013).
Safety and Hazards
Trans-4-NONENE is classified as a flammable liquid and vapour. It may be fatal if swallowed and enters airways . Safety measures include keeping away from heat, sparks, open flames, and other ignition sources. Containers should be kept tightly closed, and grounding and bonding of the container and receiving equipment is advised .
特性
IUPAC Name |
(E)-non-4-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPADFPAILITQBG-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873999 | |
| Record name | (4E)-4-Nonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10405-85-3 | |
| Record name | 4-Nonene, (4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010405853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4E)-4-Nonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-NONENE, (4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5OC0PYC75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of trans-4-nonene influence its reactivity in the presence of the platinum-zeolite catalyst modified with organosilicon alkoxide?
A1: The research paper focuses on the regioselective hydrogenation of unsaturated compounds, specifically comparing the reaction rates of 1-nonene (terminal alkene) and trans-4-nonene (internal alkene) []. The study demonstrates that the platinum-zeolite catalyst modified with diphenyldiethoxysilane exhibits a preference for hydrogenating terminal carbon-carbon double bonds over internal ones []. This suggests that the steric hindrance around the double bond in trans-4-nonene hinders its interaction with the catalytic sites compared to the more accessible terminal double bond in 1-nonene.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)



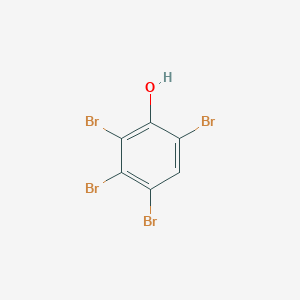

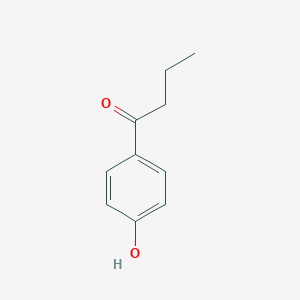
![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)
